Cas no 1003012-12-1 (1-Isopentyl-3-nitro-1H-pyrazole)
1-Isopentyl-3-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1-isopentyl-3-nitro-1H-pyrazole
- 1-(3-Methylbutyl)-3-nitro-1H-pyrazole
- IPMHKTSLLIWLKJ-UHFFFAOYSA-N
- 3-nitro-1-iso-pentyl-1H-pyrazole
- CC(C)CCN1C=CC(=N1)[N+]([O-])=O
- 1-Isopentyl-3-nitro-1H-pyrazole
-
- MDL: MFCD16810610
- Inchi: 1S/C8H13N3O2/c1-7(2)3-5-10-6-4-8(9-10)11(12)13/h4,6-7H,3,5H2,1-2H3
- InChI Key: IPMHKTSLLIWLKJ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CN(CCC(C)C)N=1)=O
Computed Properties
- Exact Mass: 183.101
- Monoisotopic Mass: 183.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6
1-Isopentyl-3-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB422727-1 g |
1-(3-Methylbutyl)-3-nitro-1H-pyrazole |
1003012-12-1 | 1g |
€542.30 | 2023-04-24 | ||
| abcr | AB422727-5 g |
1-(3-Methylbutyl)-3-nitro-1H-pyrazole |
1003012-12-1 | 5g |
€947.00 | 2023-04-24 | ||
| abcr | AB422727-10 g |
1-(3-Methylbutyl)-3-nitro-1H-pyrazole |
1003012-12-1 | 10g |
€1330.40 | 2023-04-24 | ||
| Chemenu | CM331418-1g |
1-(3-Methylbutyl)-3-nitro-1h-pyrazole |
1003012-12-1 | 95%+ | 1g |
$306 | 2023-02-03 | |
| abcr | AB422727-1g |
1-(3-Methylbutyl)-3-nitro-1H-pyrazole; . |
1003012-12-1 | 1g |
€542.30 | 2025-03-19 | ||
| abcr | AB422727-5g |
1-(3-Methylbutyl)-3-nitro-1H-pyrazole; . |
1003012-12-1 | 5g |
€947.00 | 2025-03-19 | ||
| abcr | AB422727-10g |
1-(3-Methylbutyl)-3-nitro-1H-pyrazole; . |
1003012-12-1 | 10g |
€1330.40 | 2025-03-19 | ||
| A2B Chem LLC | AJ26408-1g |
1-(3-methylbutyl)-3-nitro-1H-pyrazole |
1003012-12-1 | 95+% | 1g |
$950.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26408-2g |
1-(3-methylbutyl)-3-nitro-1H-pyrazole |
1003012-12-1 | 95+% | 2g |
$1202.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26408-5g |
1-(3-methylbutyl)-3-nitro-1H-pyrazole |
1003012-12-1 | 95+% | 5g |
$1591.00 | 2024-04-20 |
1-Isopentyl-3-nitro-1H-pyrazole Suppliers
1-Isopentyl-3-nitro-1H-pyrazole Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-Isopentyl-3-nitro-1H-pyrazole
1-Isopentyl-3-nitro-1H-pyrazole: A Comprehensive Overview
The compound 1-Isopentyl-3-nitro-1H-pyrazole, with the CAS number 1003012-12-1, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the pyrazole family, which is a five-membered ring consisting of two adjacent nitrogen atoms and three carbon atoms. The presence of the isopentyl group at position 1 and the nitro group at position 3 introduces unique electronic and steric properties, making this compound a valuable subject for research and development.
Recent studies have highlighted the potential of 1-Isopentyl-3-nitro-1H-pyrazole as a versatile building block in medicinal chemistry. Its structure allows for easy functionalization, enabling researchers to explore its applications in drug discovery. For instance, the nitro group at position 3 can act as a directing group for further substitution reactions, facilitating the synthesis of more complex molecules with desired pharmacokinetic properties.
The synthesis of 1-Isopentyl-3-nitro-1H-pyrazole typically involves a multi-step process, starting with the preparation of pyrazole derivatives. One common approach is the Paal-Knorr synthesis, which utilizes β-diketones or β-diketo esters as precursors. The introduction of the isopentyl group and nitro group requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
In terms of applications, 1-Isopentyl-3-nitro-1H-pyrazole has shown promise in several areas. Its ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies, suggesting its potential role in developing novel therapeutic agents. Additionally, its electronic properties make it a candidate for use in organic electronics, particularly in materials science applications such as semiconductors and conductive polymers.
The pharmacological profile of 1-Isopentyl-3-nitro-1H-pyrazole has also been investigated extensively. Preclinical studies indicate that this compound exhibits moderate to high bioavailability when administered orally, making it suitable for further drug development studies. Furthermore, its selectivity towards specific targets has been demonstrated in cellular assays, highlighting its potential as a lead compound for treating various diseases.
Safety assessment is another critical aspect of research on 1-Isopentyl-3-nitro-1H-pyrazole. Recent toxicological studies have focused on understanding its acute and chronic toxicity profiles. These studies have revealed that while the compound demonstrates acceptable safety margins at therapeutic doses, further long-term studies are required to fully characterize its safety profile.
In conclusion, 1-Isopentyl-3-nitro-1H-pyrazole, with its unique structural features and promising biological properties, represents a valuable asset in contemporary chemical research. Its versatility as a synthetic intermediate and potential applications in drug discovery and materials science underscore its importance in advancing scientific innovation.
1003012-12-1 (1-Isopentyl-3-nitro-1H-pyrazole) Related Products
- 1003011-37-7(3-nitro-1H-Pyrazole-1-propanol)
- 1006952-53-9(1-(butan-2-yl)-3-nitro-1H-pyrazole)
- 1003013-15-7(1-(cyclopropylmethyl)-3-nitro-1H-pyrazole)
- 1003012-06-3(1-(2-methylpropyl)-3-nitro-1H-pyrazole)
- 1003011-58-2(3-nitro-1-propyl-1H-pyrazole)
- 1006568-14-4(3-(3-nitro-1H-pyrazol-1-yl)propanenitrile)
- 1163253-76-6(6-(3-nitro-pyrazol-1-yl)-hexan-2-one)
- 1006433-53-9(3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine)
- 1003011-91-3(1-Butyl-3-nitro-1H-pyrazole)
- 105028-92-0(1-(1-adamantyl)-3-nitro-1H-pyrazole)